N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(3-methoxyphenoxy)acetamide
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Description
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C19H17ClN2O4 and its molecular weight is 372.81. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound “N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(3-methoxyphenoxy)acetamide” belongs to the class of oxadiazoles . Oxadiazoles have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, the targets of this compound could be diverse, depending on the specific functional groups present in the molecule.
Mode of action
The mode of action of oxadiazoles can vary greatly depending on their specific structure and the target they interact with. Some oxadiazoles act by inhibiting key enzymes in the target organism, while others might interact with cell receptors or DNA .
Biochemical pathways
The biochemical pathways affected by this compound would depend on its specific targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could disrupt that pathway and affect the organism’s metabolism .
Result of action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme, it could lead to the accumulation or depletion of certain metabolites, affecting the cell’s function .
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-16-3-2-4-17(10-16)25-12-19(23)21-11-15-9-18(26-22-15)13-5-7-14(20)8-6-13/h2-10H,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYJKJXAUDLUOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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